(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE
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Overview
Description
The compound (2E)-3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a complex organic molecule that belongs to the class of cinnamic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 2-chlorobenzyl alcohol, 4-methoxybenzaldehyde, and 4-fluoroaniline.
Condensation Reaction: The first step involves the condensation of 2-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Cyanation: The chalcone is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide to introduce the cyano group.
Amidation: Finally, the cyanochalcone is reacted with 4-fluoroaniline under acidic or basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyano groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, and ketones.
Reduction: Formation of primary amines and other reduced derivatives.
Substitution: Introduction of various functional groups such as nitro, sulfonyl, and halogen groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules with diverse functionalities.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its structural similarity to other bioactive cinnamic acid derivatives.
Medicine
The compound’s potential therapeutic applications include its use as a lead compound in drug discovery for the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It may interact with DNA, causing changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2-propenoic acid
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-30-22-11-6-16(13-23(22)31-15-17-4-2-3-5-21(17)25)12-18(14-27)24(29)28-20-9-7-19(26)8-10-20/h2-13H,15H2,1H3,(H,28,29)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQGLPSJBAYQMB-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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